molecular formula C14H23NO4 B2879186 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid CAS No. 862711-13-5

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid

Cat. No. B2879186
CAS RN: 862711-13-5
M. Wt: 269.341
InChI Key: ZQVNTVMOUXIFCN-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid, also known as N-BOC-4-Piperidinecarboxylic acid, is a chemical compound with the molecular formula C11H19NO4 . It is a crystalline powder with a molecular weight of 229.28 g/mol . The compound is insoluble in water .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 337.8±35.0 °C at 760 mmHg . The compound is a crystalline powder .

Scientific Research Applications

Oxidative Cleavage and Autoxidation of Hydrocarbons

Research involving the oxidative cleavage of the CC triple bond during the autoxidation of acetylenic hydrocarbons has identified α-dicarbonyl compounds as intermediates in the oxidation mixtures of related compounds. This process elucidates the formation of oxidative cleavage products, offering insights into potential reactions and applications of complex molecules including carboxylic acids and piperidine derivatives in synthetic chemistry and material science (Rao & Pritzkow, 1987).

Synthesis of Carboxylic Acids via Side Chain Oxidation

The practical synthesis of binaphthyl-2-carboxylic acids through three-stage oxidation of 2-methyl-1,1'-binaphthyls demonstrates a method for obtaining carboxylic acids from methylated precursors. This approach could be relevant for synthesizing or modifying the side chains of piperidine-based compounds (Miyano et al., 1986).

Enantioselective Preparation of Dihydropyrimidones

The enantioselective preparation of dihydropyrimidones, involving compounds with structural similarities to the target molecule, highlights the potential for synthesizing biologically active compounds through controlled reactions. Such processes could be explored for the development of pharmaceuticals or complex organic molecules (Goss et al., 2009).

Safety and Hazards

This compound may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2-prop-2-enylpiperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-8-14(11(16)17)9-6-7-10-15(14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVNTVMOUXIFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862711-13-5
Record name 1-[(tert-butoxy)carbonyl]-2-(prop-2-en-1-yl)piperidine-2-carboxylic acid
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